molecular formula C18H10F4N2S2 B5875314 4-(2-FLUOROPHENYL)-2-[(2-THIENYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

4-(2-FLUOROPHENYL)-2-[(2-THIENYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B5875314
M. Wt: 394.4 g/mol
InChI Key: PLKYJQIATBZCFI-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thienylmethylsulfanyl group, and a trifluoromethyl group attached to a pyridyl cyanide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide typically involves multiple steps:

    Formation of the Pyridyl Core: The pyridyl core can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the condensation of a suitable aldehyde with an amine to form the pyridine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.

    Attachment of the Thienylmethylsulfanyl Group: This step involves the formation of a thioether linkage between the pyridyl core and the thienylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate reaction conditions.

    Formation of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienylmethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyanide group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo various substitution reactions, particularly at the fluorophenyl and pyridyl rings, where halogen atoms or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives of the cyanide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s fluorinated and sulfur-containing groups may impart unique properties to materials, making it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound’s stability and reactivity make it a potential candidate for use in various industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: The compound may interact with specific receptors on cell surfaces, modulating their activity and downstream signaling pathways.

    Protein Interaction: The compound may bind to specific proteins, altering their structure and function, which can affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl amine: Similar structure but with an amine group instead of a cyanide group.

    4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl methanol: Similar structure but with a hydroxyl group instead of a cyanide group.

    4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide imparts unique reactivity and potential biological activity compared to its analogs with different functional groups. This makes it a valuable compound for specific applications where the cyanide group plays a crucial role in its mechanism of action or reactivity.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-(thiophen-2-ylmethylsulfanyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2S2/c19-15-6-2-1-5-12(15)13-8-16(18(20,21)22)24-17(14(13)9-23)26-10-11-4-3-7-25-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYJQIATBZCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CS3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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